molecular formula C14H16N2O2 B14863015 2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione

2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione

Cat. No.: B14863015
M. Wt: 244.29 g/mol
InChI Key: ZTWAGRGEIDLVGH-UHFFFAOYSA-N
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Description

2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of a solvent such as toluene or ethanol. The reaction can be catalyzed by acids or bases, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solventless reactions or the use of continuous flow reactors. These methods aim to reduce the environmental impact and improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

What sets 2-(2-(Methylamino)cyclopentyl)isoindoline-1,3-dione apart from these similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-[2-(methylamino)cyclopentyl]isoindole-1,3-dione

InChI

InChI=1S/C14H16N2O2/c1-15-11-7-4-8-12(11)16-13(17)9-5-2-3-6-10(9)14(16)18/h2-3,5-6,11-12,15H,4,7-8H2,1H3

InChI Key

ZTWAGRGEIDLVGH-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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